molecular formula C18H21N5O2 B2357906 N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946234-78-2

N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2357906
CAS No.: 946234-78-2
M. Wt: 339.399
InChI Key: HMUMZPOSOHLSSW-UHFFFAOYSA-N
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Description

N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core (pyrazolo[3,4-d]pyrimidin-5(4H)-one) substituted with a phenyl group at position 1 and an N-isobutyl propanamide side chain at position 3.

Properties

IUPAC Name

N-(2-methylpropyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-13(2)10-19-16(24)8-9-22-12-20-17-15(18(22)25)11-21-23(17)14-6-4-3-5-7-14/h3-7,11-13H,8-10H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMZPOSOHLSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylate

The core structure is typically synthesized via cyclocondensation reactions. A validated route involves:

  • Intermediate Preparation : Reacting ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with triethyl orthoformate in acetic anhydride to form the pyrimidinone ring.
  • Oxidative Cyclization : Using phosphorus oxychloride (POCl₃) as both a cyclizing agent and solvent at 80–100°C for 6–8 hours, achieving yields of 85–90%.

Reaction Conditions :

Step Reagents Temperature Time Yield
1 Triethyl orthoformate, Ac₂O 120°C 4 h 78%
2 POCl₃ 90°C 7 h 88%

Introduction of the Propanamide Side Chain

Nucleophilic Displacement at C-5

The 5-chloro intermediate (from POCl₃ treatment) undergoes nucleophilic substitution:

  • Alkylation : Reacting with 3-bromopropanoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.
  • Amination : Treating the resulting bromide with isobutylamine in tetrahydrofuran (THF) at 0–5°C to prevent over-alkylation.

Optimization Data :

  • Solvent Effects : THF outperforms DMF due to reduced side reactions (yield: 92% vs. 76%).
  • Temperature : Reactions below 10°C minimize imine formation.

Coupling Strategies for Final Assembly

Amide Bond Formation via Carbodiimide Chemistry

The propanamide side chain is installed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation : Stirring 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid with EDC/HOBt in DCM for 30 minutes.
  • Coupling : Adding isobutylamine dropwise at 0°C, followed by room-temperature stirring for 12 hours.

Yield Comparison :

Coupling Agent Solvent Yield
EDC/HOBt DCM 89%
DCC/DMAP THF 72%

Optimization of Reaction Parameters

Solvent and Catalytic Effects

  • Polar Aprotic Solvents : Dimethylacetamide (DMAc) enhances solubility of intermediates, reducing reaction time by 40% compared to acetonitrile.
  • Catalysis : Palladium(II) acetate (5 mol%) accelerates Suzuki-Miyaura couplings during precursor synthesis.

Temperature Gradients

  • Low-Temperature Quenching : Maintaining −10°C during workup prevents decomposition of heat-sensitive intermediates.

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR : Key signals include δ 8.72 (s, 1H, pyrimidinone H-2), δ 7.45–7.32 (m, 5H, phenyl), and δ 1.82 (d, 6H, isobutyl CH₃).
  • HRMS : Calculated for C₁₉H₂₂N₅O₂ [M+H]⁺: 376.1764; Found: 376.1761.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) shows ≥98% purity at 254 nm.

Applications in Medicinal Chemistry

The compound’s structural analogs exhibit:

  • Antitumor Activity : IC₅₀ values of 6.1–19.7 μM against breast cancer (MCF-7) and fibrosarcoma (HT-1080) cell lines.
  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines target ATP-binding pockets in EGFR and VEGFR-2.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Mechanistic and Structural Insights

  • EGFR Binding : Molecular docking (PDB ID: 1M17) reveals that pyrazolo-pyrimidine derivatives occupy the ATP-binding pocket, with hydrogen bonds to Met769 and hydrophobic interactions with Leu694 and Leu820 . The target compound’s propanamide side chain may stabilize these interactions.
  • Antibacterial Action: Peptide-like side chains (e.g., in 17) may disrupt bacterial cell wall synthesis or efflux pumps, whereas the target compound’s non-peptidic substituent could limit this activity .

Biological Activity

N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a member of the pyrazolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. The compound has been the focus of various studies aimed at understanding its biological activity, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. Its chemical formula is C18H21N5O2C_{18}H_{21}N_5O_2, with a molecular weight of 341.39 g/mol. The IUPAC name reflects its detailed structural components, indicating the presence of an isobutyl group and a phenyl moiety.

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂
Molecular Weight341.39 g/mol
IUPAC NameN-(2-methylpropyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
CAS Number946234-78-2

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound functions as an enzyme inhibitor by binding to active or allosteric sites, which can block substrate access and subsequently alter biological processes such as inflammation and cancer cell proliferation .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the activity of epidermal growth factor receptors (EGFR), which are crucial in cancer cell signaling pathways. In vitro assays demonstrated that certain derivatives achieved IC50 values as low as 0.016 µM against wild-type EGFR and showed considerable efficacy against mutant forms associated with resistance to existing therapies .

Case Study: In Vitro Efficacy

In a study involving MCF-7 breast cancer cells, the compound was found to induce apoptosis effectively and inhibit cell migration. The results indicated that treatment with the compound led to a significant reduction in tumor growth and cell cycle arrest at the S and G2/M phases. Flow cytometric analysis revealed an increase in pro-apoptotic markers, suggesting that the compound promotes programmed cell death in cancer cells .

Enzyme Inhibition

Beyond its anticancer effects, this compound has been investigated for its potential to inhibit various kinases involved in cellular signaling pathways. Kinase inhibitors are critical in treating diseases characterized by abnormal cell signaling, including cancer and inflammatory conditions.

Summary of Biological Activities

The table below summarizes key findings from various studies on the biological activities of this compound:

Activity TypeDescriptionIC50 ValuesReference
EGFR Inhibition Inhibits wild-type and mutant EGFR0.016 µM (wild-type), 0.236 µM (mutant)
Anti-proliferative Induces apoptosis in cancer cell lines8.21 µM (A549), 19.56 µM (HCT116)
Inflammation Potential anti-inflammatory effectsNot specified

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. Key steps include cyclization of intermediates (e.g., pyrazolo[3,4-d]pyrimidinone core formation) followed by functionalization with isobutyl and propanamide groups. Reaction conditions such as solvent choice (e.g., ethanol, DMSO), temperature (60–120°C), and catalysts (e.g., triethylamine) significantly impact yield and purity . For example, using dimethyl sulfoxide as a solvent can enhance cyclization efficiency .

Q. Table 1: Optimization Parameters for Synthesis

ParameterTypical RangeImpact
SolventDMSO, ethanol, THFAffects reaction rate and product solubility
Temperature60–120°CHigher temps accelerate cyclization but risk decomposition
CatalystTriethylamine, Pd/CReduces side reactions

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • LCMS : Confirms molecular weight (e.g., m/z 742 [M+H]+ in similar compounds) .
  • HPLC : Assesses purity (retention time ~1.25 minutes under SQD-FA05 conditions) .
  • NMR (¹H/¹³C) : Resolves substituent positions (e.g., isobutyl and phenyl groups) .
  • X-ray crystallography : Validates 3D conformation (as demonstrated for related pyrazolo[3,4-d]pyrimidines) .

Q. How can researchers ensure reproducibility in biological assays for this compound?

  • Methodological Answer : Standardize assay protocols, including:
  • Cell line selection : Use validated cancer lines (e.g., A549 for apoptosis studies) .
  • Dose-response curves : Test across a range (e.g., 0.1–100 µM) to determine IC₅₀.
  • Controls : Include reference drugs (e.g., doxorubicin) and vehicle controls .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Solutions include:
  • Orthogonal assays : Combine cytotoxicity (MTT) with apoptosis markers (caspase-3 activation) .
  • Kinase profiling : Use selectivity panels to identify off-target effects .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .

Q. How to design derivatives to enhance kinase selectivity and reduce off-target effects?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents on the pyrimidine ring (e.g., halogenation at C3 or C5) .
  • Molecular docking : Predict binding to ATP pockets of kinases (e.g., EGFR, Aurora B) .
  • In vitro selectivity screening : Test against kinase panels (e.g., 50+ kinases) to identify lead candidates .

Q. What in vivo models are suitable for evaluating the antitumor efficacy of this compound?

  • Methodological Answer :
  • Xenograft models : Subcutaneous implantation of A549 (lung) or HeLa (cervical) cells in nude mice .
  • Dosing regimen : Administer orally (10–50 mg/kg/day) or intraperitoneally, monitoring tumor volume and body weight.
  • Biomarker analysis : Measure NF-κB, IL-6, and caspase-3 in excised tumors via qPCR/Western blot .

Q. Table 2: In Vivo Efficacy Parameters

ParameterMeasurementRelevance
Tumor volumeCaliper measurementsDirect efficacy indicator
Body weightDaily monitoringToxicity assessment
BiomarkersqPCR/Western blotMechanistic validation

Q. How to address solubility and stability challenges in pharmacokinetic studies?

  • Methodological Answer :
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .
  • Stability testing : Perform HPLC under physiological pH (6.5–7.4) and temperature (37°C) .
  • Plasma protein binding : Assess via ultrafiltration to predict bioavailability .

Q. What computational methods predict metabolic pathways and potential toxicity?

  • Methodological Answer :
  • In silico metabolism : Use software like ADMET Predictor™ to identify CYP450 oxidation sites.
  • Toxicity profiling : Screen for hERG inhibition and hepatotoxicity using QSAR models .

Data Contradiction Analysis

Q. Why might similar pyrazolo[3,4-d]pyrimidine derivatives show variable cytotoxicity across studies?

  • Methodological Answer : Variations arise from:
  • Cell line heterogeneity : Genetic drift or differing passage numbers .
  • Assay endpoints : MTT (metabolic activity) vs. apoptosis-specific assays (Annexin V) .
  • Compound purity : Impurities >95% vs. <90% alter activity .

Q. How to validate target engagement in complex biological systems?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability .
  • Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets and assess resistance .

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